An In-depth Technical Guide to 6-Methoxy-4-methylpyridin-3-ylboronic acid (CAS: 503184-35-8)
An In-depth Technical Guide to 6-Methoxy-4-methylpyridin-3-ylboronic acid (CAS: 503184-35-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Methoxy-4-methylpyridin-3-ylboronic acid, a key building block in modern synthetic and medicinal chemistry. This document details its chemical properties, applications, and a generalized experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions.
Core Compound Information
6-Methoxy-4-methylpyridin-3-ylboronic acid is a substituted pyridinylboronic acid derivative. Its unique structure, featuring a methoxy and a methyl group on the pyridine ring, makes it a valuable reagent for introducing this specific moiety into more complex molecules. It is primarily utilized as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 503184-35-8 | [2] |
| Molecular Formula | C₇H₁₀BNO₃ | [2] |
| Molecular Weight | 166.97 g/mol | [2] |
| IUPAC Name | (6-methoxy-4-methylpyridin-3-yl)boronic acid | [2] |
| Canonical SMILES | CC1=CC(=C(N=C1)OC)B(O)O | |
| InChI Key | RLWTZURPSVMYGG-UHFFFAOYSA-N | [2] |
| Appearance | Solid (form may vary) | |
| Storage Temperature | 2-8°C | [1] |
Note: Specific physical properties such as melting point and detailed spectroscopic data are not consistently reported in publicly available literature and should be determined empirically or obtained from the supplier's certificate of analysis.
Applications in Synthesis
The primary application of 6-Methoxy-4-methylpyridin-3-ylboronic acid is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures which are prevalent in biologically active compounds.
The boronic acid functional group is essential for this transformation, enabling the formation of new C-C bonds with aryl or heteroaryl halides and triflates. The resulting coupled products are often key intermediates in the development of drugs targeting a range of conditions, including central nervous system disorders.[1]
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (R¹-X), forming a Pd(II) complex.
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Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium center, replacing the halide.
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Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the new C-C bond (R¹-R²) and regenerating the catalytically active Pd(0) species.
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// Edges pd0 -> oxidative_addition [label="R¹-X", color="#202124"]; oxidative_addition -> pd_complex [color="#202124"]; pd_complex -> transmetalation [color="#202124"]; r2_b_oh2 -> transmetalation [color="#202124"]; base -> transmetalation [style=dashed, color="#EA4335"]; transmetalation -> pd_r1_r2 [color="#202124"]; pd_r1_r2 -> reductive_elimination [color="#202124"]; reductive_elimination -> product [color="#202124"]; reductive_elimination -> pd0 [label="Regeneration", style=dashed, color="#4285F4"]; } // Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following provides a generalized experimental protocol for a Suzuki-Miyaura coupling reaction using 6-Methoxy-4-methylpyridin-3-ylboronic acid. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for each specific substrate pairing.
General Procedure for Suzuki-Miyaura Coupling
Materials:
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6-Methoxy-4-methylpyridin-3-ylboronic acid (1.0 - 1.5 equivalents)
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Aryl or heteroaryl halide (e.g., 5-bromo-2-chloropyrimidine) (1.0 equivalent)
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Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
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Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
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Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
Procedure:
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Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl or heteroaryl halide, 6-Methoxy-4-methylpyridin-3-ylboronic acid, the palladium catalyst, and the base.
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Solvent Addition: Add the degassed solvent(s) via syringe.
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Reaction Execution: Stir the reaction mixture at the desired temperature (typically ranging from 80-120 °C) for the required time. Reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired coupled product.
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// Edges start -> setup; setup -> inert; inert -> solvent; solvent -> react; react -> workup; workup -> purify; purify -> product; } // Caption: A general workflow for a Suzuki-Miyaura cross-coupling experiment.
Safety and Handling
6-Methoxy-4-methylpyridin-3-ylboronic acid should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
6-Methoxy-4-methylpyridin-3-ylboronic acid is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of C-C bonds and the introduction of the 6-methoxy-4-methylpyridin-3-yl moiety into a wide range of molecular scaffolds. The provided protocols and information serve as a guide for researchers to effectively utilize this compound in their synthetic endeavors.


